molecular formula C11H11ClIN3O B1433319 6-chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridine CAS No. 1416714-59-4

6-chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridine

Cat. No.: B1433319
CAS No.: 1416714-59-4
M. Wt: 363.58 g/mol
InChI Key: CPTFOPWHPVUPJU-UHFFFAOYSA-N
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Description

6-chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridine is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chlorine and iodine atoms in the molecule suggests that it may exhibit unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridine typically involves multi-step organic synthesis. One common approach is to start with a pyrazolo[4,3-c]pyridine precursor, which is then functionalized with chlorine and iodine atoms through halogenation reactions. The tetrahydro-2H-pyran-2-yl group can be introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

6-chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique electronic properties of the compound make it suitable for use in the development of advanced materials, such as organic semiconductors.

    Biological Studies: The compound can be used in biochemical assays to study enzyme inhibition or receptor binding.

    Industrial Applications: The compound’s reactivity and stability make it useful in various industrial processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of 6-chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridine depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor of specific enzymes or receptors by binding to their active sites. The presence of chlorine and iodine atoms can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole: This compound shares a similar core structure but has different substituents, which can lead to different reactivity and applications.

    6-chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine: This compound lacks the tetrahydro-2H-pyran-2-yl group, which can affect its solubility and reactivity.

Uniqueness

6-chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridine is unique due to the combination of its substituents, which can enhance its reactivity and potential applications. The presence of both chlorine and iodine atoms, along with the tetrahydro-2H-pyran-2-yl group, provides a versatile platform for further functionalization and development.

Properties

IUPAC Name

6-chloro-3-iodo-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClIN3O/c12-9-5-8-7(6-14-9)11(13)15-16(8)10-3-1-2-4-17-10/h5-6,10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTFOPWHPVUPJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=CC(=NC=C3C(=N2)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClIN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

At r.t. to a suspension of 6-chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine (0.55 g, 2.0 mmol) in methylene chloride (6 mL) and tetrahydrofuran (3 mL) was added methanesulfonic acid (20 μL, 0.4 mmol), followed by dihydropyran (0.54 mL, 5.9 mmol) (Aldrich, Cat. #: D106208). The mixture was stirred at r.t. overnight. Then, it was stirred at 60° C. for 4 h. After cooling it was concentrated under reduced pressure. The residue was purified by flash chromatography on a silica gel column with ethyl acetate in hexanes (0-50%) to afford the desired product (0.72 g).
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
20 μL
Type
reactant
Reaction Step Two
Quantity
0.54 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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